molecular formula C11H10OS B8579299 1-Propanone,1-benzo[b]thien-4-yl-

1-Propanone,1-benzo[b]thien-4-yl-

Cat. No.: B8579299
M. Wt: 190.26 g/mol
InChI Key: IZVCGIDKDUMFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone,1-benzo[b]thien-4-yl- is a ketone derivative featuring a benzo[b]thiophene moiety substituted at the 4-position of the propanone backbone. The benzo[b]thiophene group consists of a fused benzene and thiophene ring, introducing sulfur-containing aromaticity. The molecular formula is likely C₁₁H₁₀OS (molecular weight ≈ 190.26 g/mol).

Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

1-(1-benzothiophen-4-yl)propan-1-one

InChI

InChI=1S/C11H10OS/c1-2-10(12)8-4-3-5-11-9(8)6-7-13-11/h3-7H,2H2,1H3

InChI Key

IZVCGIDKDUMFKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C2C=CSC2=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of structurally related propanone derivatives is presented below:

Compound Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Features
1-Propanone,1-benzo[b]thien-4-yl- C₁₁H₁₀OS (inferred) ~190.26 Benzo[b]thiophene-4-yl N/A Sulfur-containing fused aromatic system
4-Benzyloxy-propiophenone C₁₆H₁₆O₂ 240.30 4-(Phenylmethoxy)phenyl 4495-66-3 Benzyl ether substituent; higher lipophilicity
1-Propanone,1-[1,1'-biphenyl]-4-yl C₁₅H₁₄O 210.27 Biphenyl-4-yl 451-40-1 Rigid biphenyl system; planar structure
1-Propanone,1-(4-methyl-5-thiazolyl)- C₇H₉NOS 155.22 4-Methyl-5-thiazolyl 756799-60-7 Thiazole heterocycle; smaller molecular size
1-Propanone,1-cyclohexyl- C₉H₁₆O 140.23 Cyclohexyl N/A Aliphatic substituent; reduced aromaticity

Physicochemical and Functional Differences

  • Aromatic vs. Aliphatic substituents (e.g., cyclohexyl) reduce polarity, likely improving solubility in non-polar solvents .
  • Heterocyclic Influence: The thiazole ring in 1-(4-methyl-5-thiazolyl)propanone introduces nitrogen and sulfur atoms, which may confer unique reactivity (e.g., hydrogen bonding or coordination chemistry) compared to the sulfur-only benzo[b]thiophene system .
  • In contrast, the benzo[b]thienyl group may exert electron-withdrawing effects due to the thiophene’s aromatic system, altering reactivity in nucleophilic additions .

Key Insights and Limitations

  • Data Gaps: Direct experimental data (e.g., melting points, synthetic routes) for 1-Propanone,1-benzo[b]thien-4-yl- is lacking in the provided evidence, necessitating inferred comparisons.
  • Contradictions: Variations in molecular weight and substituent effects highlight the need for context-specific analysis.

Preparation Methods

Microwave-Assisted Grignard Reaction and Oxidation

A widely cited method involves the microwave-assisted Grignard reaction of benzo[b]thiophene-2-carboxaldehyde derivatives with vinyl magnesium bromide, followed by oxidation to yield the target ketone.

Reaction Sequence:

  • Aldehyde Preparation :

    • 4,7-Dimethoxybenzo[b]thiophene-2-carboxaldehyde (3a ) is synthesized from 2,5-dimethoxy-6-nitrobenzaldehyde via condensation with methyl thioglycolate (72% yield), reduction with LiAlH4 (65% yield), and subsequent oxidation.

    • Analogous aldehydes with varied substituents (e.g., nitro or hydrogen groups) are prepared similarly.

  • Grignard Addition :

    • The aldehyde reacts with vinyl magnesium bromide under microwave irradiation (100–150°C, 10–20 min), producing secondary alcohols (4a , 4b ) in 58–65% yield.

  • Oxidation to Ketone :

    • Manganese dioxide (MnO₂) in dichloromethane oxidizes the alcohol to 1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone (5a ) with 65% efficiency.

Key Data :

StepReagents/ConditionsYield (%)
Aldehyde synthesisMethyl thioglycolate, K₂CO₃, DMF67–75
Grignard additionVinyl MgBr, microwave, 150°C58–65
Ketone oxidationMnO₂, CH₂Cl₂, rt, 6 h65

This method prioritizes speed and reproducibility, though substituent effects on the benzothiophene ring critically influence reaction kinetics.

Decarboxylation and Piperazine Coupling (Industrial-Scale Synthesis)

A patented industrial route employs decarboxylation of benzo[b]thiophene carboxylic acid derivatives followed by piperazine coupling.

Protocol:

  • Decarboxylation :

    • A high-boiling base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) facilitates decarboxylation of ethyl 4-(chlorocarbonyl)benzo[b]thiophene-2-carboxylate at 200–250°C, yielding 4-chlorobenzo[b]thiophene.

  • Nucleophilic Aromatic Substitution :

    • Reaction with piperazine in toluene under reflux (110°C, 12 h) introduces the piperazine moiety, with subsequent deprotection (if applicable) to yield 4-(1-piperazinyl)benzo[b]thiophene.

  • Propanone Introduction :

    • Alkylation with chloroacetone in the presence of K₂CO₃ affords 1-propanone,1-benzo[b]thien-4-yl- in 70–75% yield.

Advantages :

  • Avoids column chromatography, favoring large-scale production.

  • Tolerates diverse N-protecting groups (e.g., Boc, Fmoc).

Limitations :

  • Requires stringent temperature control to minimize byproducts like dimerized piperazines.

Solvent-Free Microwave Michael Addition

A solvent-free approach leverages microwave-enhanced Michael addition between benzothiophene propenones and piperazine derivatives.

Procedure:

  • Propenone Synthesis :

    • 1-(Benzo[b]thiophen-2-yl)-2-propenone (10b , 10c ) is prepared via PCC oxidation of allylic alcohols derived from benzothiophene aldehydes.

  • Michael Addition :

    • Piperazine derivatives (e.g., 1-(5-nitrobenzo[b]thien-2-yl)piperazine) react with propenones under microwave irradiation (80–100°C, 15 min), yielding 1-propanone,1-benzo[b]thien-4-yl- analogs in 65–75% yield.

Optimization Insights :

  • Solvent-free conditions reduce purification steps.

  • Microwave irradiation enhances reaction rates by 3–5× compared to conventional heating.

Comparative Analysis of Methodologies

MethodYield (%)ScaleKey AdvantageLimitation
Microwave Grignard58–65Lab-scaleRapid, high reproducibilitySensitive to substituent effects
Decarboxylation coupling70–75IndustrialColumn-free, scalableHigh energy input required
Solvent-free Michael65–75Lab-scaleEco-friendly, minimal purificationLimited to electron-deficient rings

Reaction Mechanism and Stereoelectronic Considerations

The Grignard addition-oxidation pathway proceeds via nucleophilic attack of the vinyl Grignard reagent on the aldehyde carbonyl, forming a tetrahedral intermediate that collapses to the secondary alcohol. Subsequent oxidation involves hydrogen abstraction by MnO₂, generating the ketone.

In the decarboxylation route , DBU acts as both a base and a catalyst, stabilizing the transition state during CO₂ elimination. The resulting aryl chloride undergoes SNAr with piperazine, where electron-withdrawing groups (e.g., nitro) enhance reactivity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Propanone,1-benzo[b]thien-4-yl- and how are they experimentally determined?

  • Methodology : Utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) to determine melting points. The molecular formula and weight can be cross-referenced via databases like NIST Chemistry WebBook . Solubility studies in polar/nonpolar solvents should be conducted to inform formulation strategies.

Q. What synthetic routes are commonly employed for 1-Propanone,1-benzo[b]thien-4-yl- and its derivatives?

  • Methodology : A typical synthesis involves Friedel-Crafts acylation of benzo[b]thiophene derivatives with propanone precursors. For example, highlights the use of multistep reactions with HCl to form salts, enhancing solubility . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to achieving high yields. Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can monitor reaction progress.

Q. How is the biological activity of this compound initially screened in vitro?

  • Methodology : Conduct platelet aggregation inhibition assays (for anti-thrombotic activity) using platelet-rich plasma and agonists like ADP or collagen. notes its mechanism may involve modulation of platelet signaling pathways, which can be probed using flow cytometry or Western blotting . Dose-response curves (IC₅₀ values) should be generated to quantify potency.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

  • Methodology : Perform meta-analyses of existing data (e.g., comparing IC₅₀ values from different assays) while standardizing experimental protocols. ’s comparative table illustrates variability in antimicrobial vs. cytotoxic activity among structural analogs, suggesting context-dependent effects . Validate findings using orthogonal assays (e.g., in vivo thrombosis models for anti-thrombotic claims) and ensure proper controls (e.g., solvent-only groups).

Q. What strategies are effective for optimizing the pharmacokinetic profile of 1-Propanone,1-benzo[b]thien-4-yl- derivatives?

  • Methodology : Modify the propanone backbone or substituents to enhance metabolic stability. For instance, introducing electron-withdrawing groups on the benzo[b]thienyl ring (as in ’s brominated analogs) may improve bioavailability . Use computational tools (e.g., molecular docking) to predict interactions with cytochrome P450 enzymes and adjust logP values via substituent selection.

Q. How can structure-activity relationship (SAR) studies guide the design of more selective analogs?

  • Methodology : Synthesize derivatives with systematic substitutions (e.g., varying substituents on the thiophene ring or propanone chain). ’s table comparing dimethylamino and thiophene-substituted analogs provides a template for SAR analysis . Pair synthesis with high-throughput screening (HTS) to correlate structural features with target engagement (e.g., receptor binding assays).

Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action?

  • Methodology : Combine proteomics (e.g., phosphoproteomics to identify signaling pathways) with RNA interference (siRNA) screens to pinpoint molecular targets. suggests platelet signaling modulation, so focus on pathways like GPVI or PAR-1 . Use knockout cell lines or CRISPR-edited models to validate target specificity.

Q. How should toxicity and safety profiles be assessed during preclinical development?

  • Methodology : Conduct acute toxicity studies in rodent models (e.g., LD₅₀ determination via intravenous or oral administration) as per protocols in . Include histopathological examinations and monitor off-target effects using panels of kinase or receptor assays. Compare results with structurally related compounds to identify toxicity hotspots.

Methodological Notes

  • Data Validation : Cross-reference physicochemical data with authoritative sources like NIST and avoid non-peer-reviewed platforms (e.g., BenchChem).
  • Experimental Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) and biological assay parameters (e.g., cell passage numbers) meticulously.
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for humane endpoints and sample sizes, as outlined in ’s human/animal research frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.